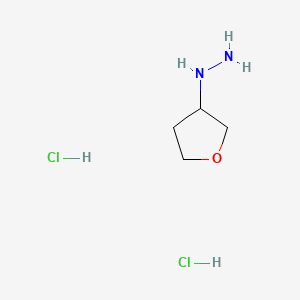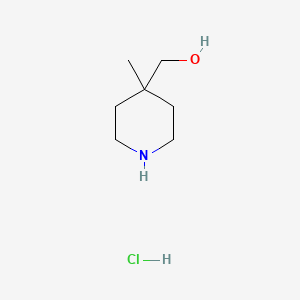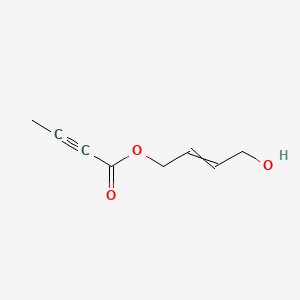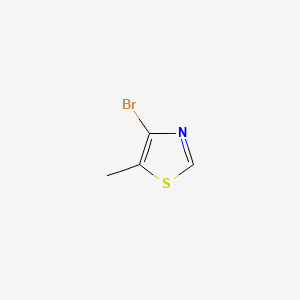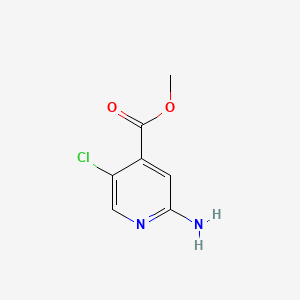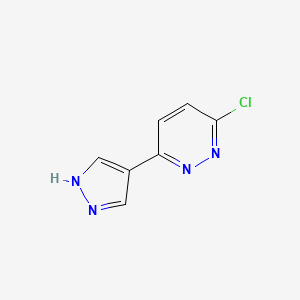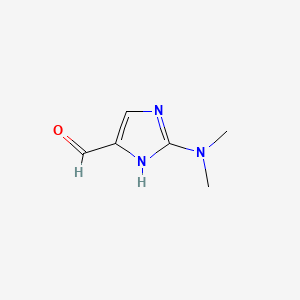
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt), also known as 1-Palmitoyl LPA, is a lysophospholipid containing palmitic acid at the sn-1 position . It can be used in the generation of micelles, liposomes, and other types of artificial membranes .
Synthesis Analysis
The synthesis of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) involves the use of palmitic acid (16:0) at the sn-1 position . The exact synthesis process is not detailed in the search results.Molecular Structure Analysis
The molecular formula of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) is C22H44O9P . It contains saturated palmitic acid (16:0) inserted at the sn-1 position .Chemical Reactions Analysis
Phosphatidic acid, from which 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) is derived, is produced either directly through the action of phospholipase D (PLD) or through a two-step process involving liberation of diacylglycerol (DAG) by phospholipase C (PLC) followed by phosphorylation of DAG by diglycerol kinase .Physical and Chemical Properties Analysis
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) is a crystalline solid with a formula weight of 506.5 . It is soluble in DMF and DMSO at 30 mg/ml, in ethanol at 5 mg/ml, and in PBS (pH 7.2) at 1 mg/ml .Scientific Research Applications
Biosynthesis and Phospholipid Metabolism
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate plays a crucial role in the biosynthesis of phosphatidic acid, a key intermediate in the formation of various phospholipids. Piantadosi et al. (1972) demonstrated its potential as an intermediate in pathways leading to phosphatidic acid, phosphatidylcholine, phosphatidylethanolamine, and alkyl glycerolipids. The enzyme 1-acyl-sn-glycero-3-phosphocholine acyltransferase, which acts on substrates like 1-palmitoyl-sn-glycero-3-phosphocholine, further elucidates the role of these compounds in phospholipid metabolism (Wilson et al., 1995) (Piantadosi, Chae, Ishaq, & Snyder, 1972) (Wilson, Neumuller, Eibl, Welch, & Reitz, 1995).
Analytical Chemistry and Monitoring Processes
In analytical chemistry, this compound is used to understand and monitor the hydrolysis and acyl migration processes in lipids. Kiełbowicz et al. (2012) developed an LC method for analyzing the hydrolysis of phosphatidylcholine and its products, including 1-palmitoyl-2-hydroxy-SN-glycero-3-phosphate. This approach aids in controlling acyl migration in lipid synthesis and modification (Kiełbowicz, Smuga, Gładkowski, Chojnacka, & Wawrzeńczyk, 2012).
Biophysical Studies and Membrane Interactions
This compound is also significant in biophysical studies, particularly in understanding lipid interactions and membrane dynamics. Casal et al. (1987) investigated the thermal-phase behavior of phosphatidylserine bilayers containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine, revealing insights into lipid-lipid and lipid-ion interactions in biological membranes (Casal, Martin, Mantsch, Paltauf, & Hauser, 1987).
Enzyme-Catalyzed Synthesis
The compound serves as a key substrate in enzyme-catalyzed reactions for producing specialized lipids. Bogojevic and Leung (2020) utilized it in the production of chain-deuterated phospholipids, demonstrating its versatility in enzymatic synthesis for generating specific lipid molecules (Bogojevic & Leung, 2020).
Mechanism of Action
Target of Action
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) is an ether analog of lysophosphatidic acid (LPA) containing a hexadecyl group at the sn - 1 position . LPA binds to five different G protein-coupled receptors to mediate a variety of biological responses .
Mode of Action
The compound interacts with its targets, the G protein-coupled receptors, to mediate a variety of biological responses, including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .
Biochemical Pathways
The compound is involved in the phospholipase A2 (PLA2) pathway, where it is generated following PLA2 hydrolysis of phosphatidylcholine . It plays a role in the production of reactive oxygen species (ROS) and affects the protein levels and phosphorylation of superoxide dismutase (SOD) and endothelial nitric oxide synthase (eNOS) .
Pharmacokinetics
It is known that the compound is hygroscopic , which may influence its absorption and distribution in the body.
Result of Action
The compound potentiates the secretion of IL-6, IL-1β, IL-12, and TNF-α in LPS-stimulated M1 macrophages . It also increases TGF-β1 production and enhances Foxp3 protein levels in T reg cells in isolated human peripheral blood . Furthermore, it enhances neutrophil function, bacterial clearance, and survival in mouse models of sepsis when administered at a dose of 10 mg/kg .
Action Environment
The action of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) can be influenced by environmental factors. For instance, its light sensitivity and hygroscopic nature could affect its stability, efficacy, and action
Safety and Hazards
Future Directions
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) has potential applications in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems . Its role in various biological responses suggests potential future directions in medical and biological research .
Biochemical Analysis
Biochemical Properties
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) interacts with five different G protein-coupled receptors to mediate a variety of biological responses . It is involved in the recognition of 1-O-oleyl-lysophosphatidic acid and rosiglitazone in the ligand-binding domain of peroxisome proliferator-activated receptor γ .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It increases the production of reactive oxygen species (ROS) and decreases superoxide dismutase (SOD) and endothelial nitric oxide synthase (eNOS) protein levels .
Molecular Mechanism
At the molecular level, 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It potentiates the secretion of IL-6, IL-1β, IL-12, and TNF-α in LPS-stimulated M1 macrophages .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this product change over time. It has a stability of over 4 years
Dosage Effects in Animal Models
The effects of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) vary with different dosages in animal models . It enhances neutrophil function, bacterial clearance, and survival in mouse models of sepsis when administered at a dose of 10 mg/kg .
Metabolic Pathways
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) is involved in the metabolic pathways of phosphatidylcholine . It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
sodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24;/h18,20H,2-17H2,1H3,(H2,22,23,24);/q;+1/p-1/t18-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOPIWLNGYLZCJ-GMUIIQOCSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38NaO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
